![molecular formula C17H18ClF3N4O B3010794 3-(3-chlorophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide CAS No. 2034531-11-6](/img/structure/B3010794.png)
3-(3-chlorophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide
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Overview
Description
The compound “3-(3-chlorophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide” is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . These derivatives have been studied for their potential as c-Met kinase inhibitors .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves the use of 2-hydrazinopyridine and substituted aromatic aldehydes . This method is mild, efficient, and operationally simple .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group (-CF3), which is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Chemical Reactions Analysis
The [1,2,4]triazolo[4,3-a]pyrazine derivatives have been evaluated against three cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase . The compound with the most potential exhibited excellent anti-tumor activity .Physical And Chemical Properties Analysis
The trifluoromethyl group in the compound has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This makes trifluoromethyl-substituted compounds often strong acids .Scientific Research Applications
- Additionally, 22i demonstrated superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .
- The compound’s structure includes a [1,2,4]triazolo[4,3-a]pyridine ring system. Such fused 1,2,4-triazoles are challenging to synthesize using traditional methods. However, this compound provides a strategy for their facile assembly, yielding fused 3-trifluoromethyl-1,2,4-triazoles .
Anti-Tumor Activity and c-Met Kinase Inhibition
Synthesis of Fused 3-Trifluoromethyl-1,2,4-Triazoles
Agricultural Applications
Chemical Properties
Mechanism of Action
properties
IUPAC Name |
3-(3-chlorophenyl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N4O/c18-13-3-1-2-11(8-13)4-5-16(26)22-10-15-24-23-14-9-12(17(19,20)21)6-7-25(14)15/h1-3,8,12H,4-7,9-10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOAWVAMKZSPMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)CCC3=CC(=CC=C3)Cl)CC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide |
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